Cas no 1936601-80-7 (2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)-)

2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)- 化学的及び物理的性質
名前と識別子
-
- 2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)-
- 1936601-80-7
- EN300-796259
- 4-Amino-1-(cyclopent-1-en-1-yl)butan-2-one
-
- インチ: 1S/C9H15NO/c10-6-5-9(11)7-8-3-1-2-4-8/h3H,1-2,4-7,10H2
- InChIKey: HHAWTZXHUAAJSP-UHFFFAOYSA-N
- SMILES: C(C1CCCC=1)C(=O)CCN
計算された属性
- 精确分子量: 153.115364102g/mol
- 同位素质量: 153.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 1.012±0.06 g/cm3(Predicted)
- Boiling Point: 251.8±33.0 °C(Predicted)
- 酸度系数(pKa): 8.73±0.10(Predicted)
2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796259-5.0g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-796259-1.0g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-796259-0.25g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-796259-0.1g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-796259-2.5g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-796259-0.05g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-796259-0.5g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-796259-10.0g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)- 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
2. Back matter
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)-に関する追加情報
Introduction to CAS No. 1936601-80-7: 2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)
The compound with CAS No. 1936601-80-7, commonly referred to as 2-butane, specifically the derivative known as 4-amino-1-(1-cyclopentenyl)-2-butanone, is a fascinating molecule with a diverse range of applications and properties. This compound has garnered significant attention in recent years due to its unique chemical structure and potential uses in various industries, including pharmaceuticals, agrochemicals, and materials science.
2-butane derivatives have long been studied for their versatility in organic synthesis. The specific structure of 4-amino-1-(cyclopentenyl)-2-butanone introduces a cyclopentene ring fused with an amino group, creating a molecule with both aromatic and aliphatic characteristics. This duality makes it a valuable building block for constructing complex molecules in drug discovery and development.
In recent studies, researchers have explored the role of cyclopentenyl groups in enhancing the bioavailability of certain drugs. The presence of this ring system in 4-amino-substituted 2-butanone has shown promising results in improving solubility and permeability, which are critical factors in drug delivery systems. This compound has been tested as a precursor for developing novel anti-inflammatory agents and has demonstrated potential in targeting specific cellular pathways associated with chronic diseases.
The synthesis of CAS No. 1936601-80-7 involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure samples, which is essential for pharmacological studies. The use of transition metal catalysts has significantly improved the yield and selectivity of this synthesis pathway.
Beyond its pharmaceutical applications, 4-amino-cyclopentenylbutanone has also found utility in the field of agrochemicals. Its ability to act as a growth regulator for plants has been explored in several agricultural studies. Field trials have indicated that this compound can enhance crop resilience against environmental stressors such as drought and temperature fluctuations, making it a potential candidate for sustainable agricultural practices.
In terms of material science, the unique electronic properties of this compound have led to its investigation as a component in advanced polymer systems. Researchers have found that incorporating cyclopentenylbutanone derivatives into polymer matrices can improve mechanical strength and thermal stability, which are desirable traits for high-performance materials used in aerospace and automotive industries.
The environmental impact of synthesizing and using this compound has also been a topic of interest. Recent green chemistry initiatives have focused on developing more sustainable methods for producing CAS No. 1936601-80-7. By utilizing renewable feedstocks and minimizing waste generation during synthesis, the ecological footprint of this compound can be significantly reduced.
In conclusion, CAS No. 1936601-80-7 represents a versatile and innovative molecule with applications spanning multiple disciplines. Its unique chemical structure continues to inspire cutting-edge research, driving advancements in drug development, agriculture, and materials science. As our understanding of this compound deepens, it holds immense potential for addressing some of the most pressing challenges in modern science.
1936601-80-7 (2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)-) Related Products
- 20576-82-3(Mono-tert-Butyl Terephthalate)
- 1805434-75-6(3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine)
- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)
- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)
- 2138366-58-0(2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid)
- 1795493-56-9(2-(azetidin-3-yl)acetamide hydrochloride)
- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)
- 2248294-39-3(Ethyl 4-(aminomethyl)-2,6-difluorobenzoate)
- 2229376-31-0(N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine)
- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)




